molecular formula C11H15NO B3272091 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 56135-34-3

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3272091
CAS No.: 56135-34-3
M. Wt: 177.24 g/mol
InChI Key: KRLDCRSPHOQRDO-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 56135-34-3) is a synthetic organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), a significant scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous natural products . This specific methoxy- and methyl-substituted analog is of high interest in neuroscience and neuropharmacology research. The tetrahydroisoquinoline core can be considered a conformationally restrained analog of phenethylamine, a key structure in many neuroactive compounds . While cyclization of stimulant phenethylamines into their corresponding THIQs typically abolishes their defining psychoactive effects and affinity for monoamine transporters or serotonin 5-HT2 receptors, it can lead to novel and selective pharmacological profiles . For instance, some synthetic THIQ analogs have been characterized as selective ligands for α2-adrenergic receptors, while others have been identified as serotonin 5-HT1D receptor ligands, 5-HT6 receptor partial agonists, or 5-HT7 receptor inverse agonists . These receptor interactions are of great research value as they may underpin sedative, hypnotic, or potential neuroprotective effects, making such compounds valuable tools for studying central nervous system (CNS) disorders . Furthermore, endogenous and synthetic THIQ derivatives have been extensively studied for their complex mechanisms of action in the brain, including monoamine oxidase (MAO) inhibition, free radical scavenging properties, and antagonism of the glutamatergic system, all of which contribute to their neuroprotective potential in models of neurodegenerative diseases . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules and as a chemical probe to investigate the structure-activity relationships (SAR) and mechanisms of neuroprotection within the THIQ class . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLDCRSPHOQRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methoxy 2 Methyl 1,2,3,4 Tetrahydroisoquinoline and Analogues

Classical Synthetic Routes and Precursors

The foundational methods for constructing the tetrahydroisoquinoline core, including the Pictet-Spengler and Bischler-Napieralski reactions, remain central to the synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and its analogues. These classical routes are valued for their reliability and the accessibility of their starting materials.

Pictet-Spengler Reactions in Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. cutm.ac.in The presence of an electron-donating group, such as a methoxy (B1213986) group on the aromatic ring, facilitates this electrophilic aromatic substitution reaction. cutm.ac.in

For the synthesis of a 5-methoxy substituted tetrahydroisoquinoline, a key precursor would be a 2-methoxyphenethylamine (B1581544) derivative. The general reaction mechanism proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular cyclization.

Table 1: Key Precursors in Pictet-Spengler Synthesis of Methoxy-Substituted Tetrahydroisoquinolines

β-Arylethylamine PrecursorCarbonyl CompoundResulting Tetrahydroisoquinoline Core
2-(2-Methoxyphenyl)ethan-1-amineFormaldehyde5-Methoxy-1,2,3,4-tetrahydroisoquinoline
2-(2-Methoxyphenyl)ethan-1-amineAcetaldehyde1-Methyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Subsequent N-methylation of the secondary amine in the tetrahydroisoquinoline ring would yield the final 2-methyl substituted product.

Bischler-Napieralski Cyclizations and Subsequent Reductions

The Bischler-Napieralski reaction provides an alternative and widely used route to the tetrahydroisoquinoline skeleton. organic-chemistry.orgwikipedia.org This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.org The presence of electron-donating groups on the aromatic ring enhances the feasibility of this cyclization. wikipedia.org

The resulting dihydroisoquinoline is not the final product and must be reduced to the corresponding tetrahydroisoquinoline. This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation.

A typical synthesis of a 5-methoxy-tetrahydroisoquinoline derivative via this route would start with N-[2-(2-methoxyphenyl)ethyl]acetamide. Cyclization would yield 5-methoxy-1-methyl-3,4-dihydroisoquinoline, which is then reduced to 5-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Subsequent N-alkylation would be required to introduce the 2-methyl group if not already present.

Alternative Cyclization Strategies

Beyond the two primary classical methods, other cyclization strategies have been developed for the synthesis of tetrahydroisoquinolines. These can include intramolecular Friedel-Crafts reactions. For instance, an appropriately substituted N,N-dibenzyl-α-aminol can undergo an intramolecular Friedel-Crafts cyclization of an in-situ generated tosylate intermediate to form a substituted 1,2,3,4-tetrahydroisoquinoline (B50084). organic-chemistry.org

Another approach involves the palladium-catalyzed annulation of highly methoxy-substituted 2,2′-diiodobiphenyls with alkynes to generate phenanthrene (B1679779) derivatives, which can then be transformed into complex tetrahydroisoquinoline-containing structures through a subsequent Pictet-Spengler reaction. nih.gov

Modern Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more sophisticated methods for constructing tetrahydroisoquinolines, with a particular focus on controlling stereochemistry and improving catalytic efficiency.

Asymmetric Synthesis of Chiral Tetrahydroisoquinolines

The development of asymmetric methods to synthesize chiral tetrahydroisoquinolines is of significant interest due to the distinct biological activities often exhibited by different enantiomers. One strategy involves the use of chiral auxiliaries. For example, Ellman's chiral auxiliary, tert-butanesulfinamide, has been employed in the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net

Another approach is the use of chiral catalysts. nih.gov For instance, a [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones can construct an array of tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities. nih.gov The benzoyl group on the nitrogen of the azomethine imine can bear electron-donating or electron-withdrawing groups, influencing the reaction's yield and stereoselectivity. nih.gov

Catalytic Methods in Tetrahydroisoquinoline Synthesis

Catalytic methods offer advantages in terms of efficiency and sustainability. Transition-metal catalysis has been extensively explored for the synthesis of tetrahydroisoquinolines. For example, copper-catalyzed reactions, such as the CuCN-promoted intramolecular cyclization of 1-R¹-1-ethynyl-2-vinyl-1,2,3,4-tetrahydroisoquinolines, can afford complex polycyclic systems containing the tetrahydroisoquinoline motif. acs.org

Visible-light-induced reactions have also emerged as a green and efficient methodology. The synthesis of tetrahydroquinoline spiro[5.6] compounds has been achieved through the visible-light-induced sp³ C–H functionalization of alkyl amines, showcasing the potential of photocatalysis in constructing complex heterocyclic systems under mild conditions. acs.org

Multicomponent Reactions for Tetrahydroisoquinoline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of tetrahydroisoquinoline derivatives.

One notable example is the Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While direct synthesis of this compound via a standard Ugi reaction is not straightforward, variations of this reaction can be employed to generate highly functionalized tetrahydroisoquinoline precursors which can then be converted to the target molecule. For instance, a modified Ugi reaction could be designed where a suitable phenethylamine (B48288) derivative serves as the amine component, leading to a product that can be subsequently cyclized and modified to yield the desired tetrahydroisoquinoline.

Another powerful MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of tetrahydroisoquinoline synthesis, a variation of the Mannich reaction can be envisioned. This would typically involve the reaction of a suitable phenethylamine, an aldehyde (often formaldehyde), and a carbon nucleophile. The intramolecular version of this reaction, the Pictet-Spengler reaction, is a cornerstone in tetrahydroisoquinoline synthesis and can be considered a type of intramolecular Mannich-type reaction.

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines. thermofisher.comorganicreactions.orgresearchgate.net It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. For the synthesis of this compound, the starting materials would be N-methyl-2-(3-methoxyphenyl)ethanamine and formaldehyde. The reaction is typically carried out in the presence of a protic or Lewis acid.

The Bischler-Napieralski reaction provides another route to the tetrahydroisoquinoline core, typically proceeding via a 3,4-dihydroisoquinoline intermediate which is then reduced. wikipedia.orgsemanticscholar.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. To synthesize the target compound, one would start with N-acetyl-N-methyl-2-(3-methoxyphenyl)ethanamine. The resulting dihydroisoquinolinium salt would then be reduced, for example with sodium borohydride, to afford this compound.

Reaction NameReactantsKey Features
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid-catalyzed, Intramolecular electrophilic aromatic substitution.
Bischler-Napieralski β-arylethylamideDehydrating agent, Forms a dihydroisoquinoline intermediate.
Ugi Reaction Aldehyde, Amine, Carboxylic acid, IsocyanideFour-component, High diversity, Generates complex acyclic precursors.
Mannich Reaction Amine, Aldehyde, Carbonyl compoundThree-component, Forms a β-amino carbonyl compound.

Derivatization and Functionalization Strategies of the Tetrahydroisoquinoline Core

Once the this compound core is synthesized, further structural diversity can be achieved through various derivatization and functionalization reactions.

Regioselective Functionalization at the Aromatic Ring

The methoxy group at the 5-position of the aromatic ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions. In the case of 5-methoxytetrahydroisoquinoline, the likely positions for substitution are C-6 and C-8. The outcome of such reactions can be influenced by the choice of reagents and reaction conditions.

Halogenation: Regioselective halogenation of tetrahydroisoquinolines can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) to introduce a bromine atom onto the aromatic ring.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid. The position of nitration will be dictated by the directing effect of the methoxy group and the fused heterocyclic ring.

Friedel-Crafts Acylation: This reaction, employing an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid, allows for the introduction of an acyl group onto the aromatic ring. The regioselectivity can be controlled by the choice of the N-protecting group and the reaction conditions. rsc.org

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. In the context of a 5-methoxytetrahydroisoquinoline derivative, the methoxy group or a suitable directing group on the nitrogen atom can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position (C-6). The resulting organometallic intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of substituents at a specific position.

FunctionalizationReagentsExpected Position of Substitution
Halogenation N-Halosuccinimide (NXS)C-6 or C-8
Nitration HNO₃/H₂SO₄C-6 or C-8
Friedel-Crafts Acylation Acyl chloride/Lewis acidC-6 or C-8
Directed Ortho-Metalation Organolithium reagent/ElectrophileC-6

Modifications of the Nitrogen Atom

The secondary amine in the tetrahydroisoquinoline core is a key site for a variety of functionalization reactions.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. This allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This modification can alter the electronic properties of the nitrogen atom and can also serve as a protecting group.

N-Arylation: The nitrogen atom can be arylated using methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with an aryl halide.

N-Dealkylation: The removal of an N-alkyl group, such as the N-methyl group in the target compound, can be achieved through various methods, including the von Braun reaction (using cyanogen (B1215507) bromide) or through oxidative methods. nih.govsemanticscholar.orgdntb.gov.uamdpi.commdpi.com This provides a route to the corresponding secondary amine, which can then be further functionalized.

Stereoselective Functionalization

The introduction of stereocenters into the tetrahydroisoquinoline framework is of great importance, as the biological activity of these compounds is often highly dependent on their stereochemistry.

Asymmetric Synthesis: The most direct approach to enantiomerically pure tetrahydroisoquinolines is through asymmetric synthesis. This can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material, which then directs the stereochemical outcome of the cyclization reaction (e.g., in an asymmetric Pictet-Spengler or Bischler-Napieralski reaction). The auxiliary is then removed in a subsequent step. Ellman's chiral sulfinamide is a commonly used auxiliary for the asymmetric synthesis of tetrahydroisoquinoline alkaloids. researchgate.net

Chiral Catalysts: The use of a chiral catalyst can promote the enantioselective formation of the tetrahydroisoquinoline ring. Chiral Brønsted acids or Lewis acids have been successfully employed in asymmetric Pictet-Spengler reactions.

Asymmetric Reduction: The reduction of a prochiral 3,4-dihydroisoquinoline intermediate using a chiral reducing agent or a chiral catalyst can provide access to enantiomerically enriched tetrahydroisoquinolines. mdpi.com

Stereoselective Functionalization of the Pre-formed Ring:

Diastereoselective Alkylation: If a chiral center is already present in the molecule (e.g., at C-1), the introduction of a new substituent can proceed with diastereoselectivity, influenced by the existing stereocenter.

1,3-Dipolar Cycloaddition: Asymmetric 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines derived from tetrahydroisoquinolines can be used to construct complex, stereochemically rich polycyclic systems. nih.gov

StrategyDescription
Chiral Auxiliaries A temporary chiral group directs the stereochemical outcome of a reaction.
Chiral Catalysts A chiral catalyst promotes the formation of one enantiomer over the other.
Asymmetric Reduction A prochiral intermediate is reduced enantioselectively.
Diastereoselective Reactions An existing stereocenter influences the stereochemical outcome of a subsequent reaction.

Pre Clinical Pharmacological and Mechanistic Investigations of 5 Methoxy 2 Methyl 1,2,3,4 Tetrahydroisoquinoline

Molecular Target Identification and Ligand Binding Studies

Investigations into the molecular interactions of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline are foundational to understanding its pharmacological profile. This section reviews its interactions with key biological targets such as receptors, enzymes, and transporters.

Based on a comprehensive review of available scientific literature, specific data detailing the receptor binding affinities and selectivity profile of this compound for monoamine, opioid, or other receptor types are not presently available. While the broader class of tetrahydroisoquinoline (THIQ) alkaloids has been investigated for activity at various receptors, including dopamine (B1211576) and sigma receptors, dedicated studies quantifying the binding constants (e.g., Ki, IC50) of the 5-methoxy-2-methyl substituted variant are not found in the public domain.

The primary enzymatic interaction reported for simple N-methylated tetrahydroisoquinolines involves monoamine oxidases (MAO). While specific kinetic data for this compound is not detailed in the reviewed literature, studies on the parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532) (lacking the 5-methoxy group), have shown inhibitory activity against MAO-B.

In a study evaluating a series of simple isoquinoline (B145761) alkaloids, 2-methyl-1,2,3,4-tetrahydroisoquinoline was identified as a notable inhibitor of human monoamine oxidase B (MAO-B). The compound demonstrated an apparent inhibitory constant (Ki) of 1 µM against MAO-B. The same study found that this class of compounds did not act as substrates for either MAO-A or MAO-B. Specific inhibitory activity against MAO-A for this particular compound was not highlighted in the study's abstract.

Table 1: Enzyme Inhibition Profile of 2-methyl-1,2,3,4-tetrahydroisoquinoline

Enzyme Inhibitory Constant (Ki) Source

Detailed in vitro studies characterizing the interaction profile of this compound with monoamine transporters (such as DAT, SERT, and NET) or other transporters like P-glycoprotein (P-gp) have not been identified in the reviewed scientific literature. Research on other, more complex, tetrahydroisoquinoline derivatives has established that the THIQ scaffold can be incorporated into molecules that act as substrates for transporters like P-gp, which is involved in multidrug resistance. unito.it However, specific data for this compound is currently lacking.

Cellular and Subcellular Mechanistic Elucidations

This section explores the effects of this compound at the cellular level, focusing on its influence on intracellular signaling and neurotransmitter dynamics.

No specific studies were identified that investigated the effects of this compound on intracellular signal transduction pathways. Research has not yet elucidated whether this compound modulates key signaling cascades, such as those involving cyclic AMP (cAMP) or phosphoinositide turnover, in relevant in vitro cell models.

In vitro experimental data describing the direct effects of this compound on the release or reuptake of neurotransmitters such as dopamine, serotonin (B10506), or norepinephrine (B1679862) is not available in the current body of scientific literature. While related endogenous tetrahydroisoquinolines, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477), have been investigated for their ability to modulate glutamate (B1630785) release in vivo, similar studies for the 5-methoxy-2-methyl derivative have not been reported. nih.gov

Mitochondrial and Ion Channel Interactions

No studies detailing the direct interaction of this compound with mitochondria or specific ion channels were identified. Research on other tetrahydroisoquinoline derivatives has suggested potential effects on mitochondrial respiration, particularly the inhibition of Complex I of the electron transport chain, and interactions with ion channels like the NMDA receptor. nih.govnih.govnih.gov However, these findings cannot be directly extrapolated to the 5-methoxy substituted compound.

In Vitro and In Vivo (Animal Model) Functional Characterization

Cell-Based Assays for Functional Agonism/Antagonism

No published cell-based assays were found that specifically characterize this compound as a functional agonist or antagonist at any molecular target. Methodologies for determining such activity for related compounds, for instance at the orexin-1 receptor, have been described but have not been applied to this specific molecule in the available literature. nih.gov

Pharmacological Characterization in Animal Models of Neurological or Behavioral Relevance

There is a lack of published research on the pharmacological effects of this compound in animal models relevant to neurological or behavioral conditions. While related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been investigated for their effects on locomotor activity and in models of neuropathic pain and depression, similar characterization for the 5-methoxy derivative is not available. nih.govnih.govnih.gov

Neurochemical Profiling in Biological Systems

No studies were identified that performed neurochemical profiling to determine the effects of this compound on neurotransmitter systems in biological systems. Detailed neurochemical analyses exist for the parent compound 1-methyl-1,2,3,4-tetrahydroisoquinoline, which has been shown to influence the metabolism of dopamine, serotonin, and noradrenaline in the rat brain. nih.govresearchgate.net However, the specific neurochemical signature of the 5-methoxy analog has not been documented.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Methoxy (B1213986) Substitution on Biological Activity and Selectivity

The position and nature of substituents on the aromatic ring of the tetrahydroisoquinoline nucleus play a pivotal role in determining biological activity and receptor selectivity. The methoxy group, in particular, has been shown to be a key determinant of the pharmacological properties of these compounds.

The presence of a methoxy group, an electron-donating substituent, generally favors the crucial cyclization step in the synthesis of tetrahydroisoquinoline derivatives, such as the Bischler-Napieralski reaction. nih.gov This synthetic advantage facilitates the generation of diverse analogs for biological screening.

In a series of 1-adamantoyloaminoalkyl derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084), the introduction of substituents into the aromatic part of the molecule, including a methoxy group, was found to modulate affinity for serotonin (B10506) receptors. nih.gov While these modifications generally led to a decrease in affinity for the 5-HT1A receptor, the affinity for the 5-HT2A receptor was slightly enhanced, resulting in a loss of 5-HT2A/5-HT1A selectivity. nih.gov Notably, a derivative with a bromine atom at the 5-position and a methoxy group at the 8-position was identified as a potent mixed 5-HT1A/5-HT2A ligand. nih.gov

Furthermore, in the context of anticancer agents targeting the NF-κB signaling pathway, SAR studies revealed that a methoxy group at the R3 position of the tetrahydroisoquinoline scaffold resulted in the most potent anti-proliferative activity against various human cancer cell lines. nih.gov

The importance of methoxy substitution is also highlighted in studies of quercetin-tetrahydroisoquinoline hybrids. It was suggested that two methoxy substituents on the tetrahydroisoquinoline moiety are involved in the interaction with and inhibition of Na+, K+-ATPase. mdpi.com

Table 1: Impact of Aromatic Substitution on Receptor Affinity of 1-Adamantoyloaminoalkyl THIQ Derivatives nih.gov

CompoundAromatic Substituents5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
UnsubstitutedNonePotentLow
SubstitutedVarious (including methoxy)4.9 - 4640 - 1475
5-Br, 8-OCH3 Derivative 5-Bromo, 8-Methoxy Potent Potent

Role of N-Methyl Substitution in Ligand-Receptor Interactions

The substituent at the nitrogen atom (N-2 position) of the tetrahydroisoquinoline ring system is a critical determinant of pharmacological activity, influencing factors such as potency, metabolic stability, and receptor interaction. nih.gov

The lipophilicity and the shape of the N-2 substituent have a profound effect on the potency of tetrahydroisoquinoline-based compounds. nih.gov For instance, in the development of certain therapeutic agents, an iso-butyl substitution at the N-2 position led to enhanced potency; however, this group was found to be metabolically labile. nih.gov To address this instability, a 2,2,2-trifluoroethyl group was introduced, which conferred greater metabolic stability. nih.gov

In the context of NMDA receptor modulators, a series of positive allosteric modulators have been developed from GluN2C/D-selective tetrahydroisoquinoline analogs. nih.gov These studies underscore the potential for N-substitution to fine-tune the activity of these compounds at specific receptor subtypes.

Table 2: Influence of N-2 Substituent on Potency and Metabolic Stability nih.gov

N-2 SubstituentEffect on PotencyMetabolic Stability
Iso-butyl IncreasedLabile
2,2,2-Trifluoroethyl Maintained/OptimizedStable

Stereochemical Influence on Pharmacological Profiles

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with biological targets. For tetrahydroisoquinoline derivatives, the stereochemical configuration is often a key determinant of their pharmacological profile.

A notable example of stereochemical influence is seen in a series of tetrahydroisoquinoline-based positive allosteric modulators of the NMDA receptor. nih.gov Analysis of enantiomeric pairs revealed that the S-(-) enantiomer is active at the GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer is only active at the GluN2C/D subunits. nih.gov This demonstrates a clear stereospecificity in the interaction with different NMDA receptor subunits.

Similarly, the interaction of trimetoquinol (B1172547) (TMQ) and its diastereomers with beta-adrenoceptors is stereoselective. nih.gov The rank order of potency in these systems was found to be racemic-TMQ > erythro-alpha-hydroxy TMQ > threo-alpha-hydroxy TMQ, indicating that the spatial arrangement of substituents significantly impacts the pharmacological response. nih.gov

Table 3: Stereochemical Influence on NMDA Receptor Subunit Activity nih.gov

EnantiomerActivity at GluN2B/C/D SubunitsActivity at GluN2C/D Subunits
S-(-) ActiveActive
R-(+) InactiveActive

Substituent Effects on the Tetrahydroisoquinoline Ring System

The biological activity of tetrahydroisoquinoline derivatives can be modulated by introducing various substituents at different positions of the core ring system. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In the development of P-glycoprotein (P-gp) ligands, SAR studies on tetrahydroisoquinoline derivatives explored the effects of bioisosteric replacement and molecular flexibility. nih.gov This led to the design of four distinct series of ligands. Among these, a 2-biphenyl derivative and an "elongated" derivative were identified as potent P-gp substrates, highlighting the importance of the size and nature of the substituent at the 2-position. nih.gov

For a series of rationally designed 1,2,3,4-tetrahydroisoquinoline derivatives targeting the NF-κB signaling pathway for anticancer activity, the presence of a methoxy group at the R3 position was found to be crucial for exhibiting the most potent anti-proliferative effects. nih.gov

Table 4: Effect of Substituents on P-glycoprotein Substrate Activity nih.gov

Derivative SeriesKey Structural FeatureP-gp Substrate Activity
2-Aryloxazole Bioisosteres Bioisosteric replacement at N-2Varied
Elongated Analogues Increased length of N-2 substituentStrong
2H-Chromene Derivatives Chromene moiety at N-2Varied
2-Biphenyl Derivatives Biphenyl group at N-2Strong

Rational Design Principles for Novel Tetrahydroisoquinoline Derivatives

The rational design of novel tetrahydroisoquinoline derivatives leverages the understanding gained from SAR studies to create compounds with improved therapeutic properties. nih.govmdpi.comnih.govresearchgate.net This approach often involves computational methods and a deep understanding of the target receptor's structure and binding site.

One powerful tool in rational drug design is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. mdpi.com By analyzing a series of known inhibitors, these models can generate contour maps that indicate regions where certain structural features are likely to enhance or diminish biological activity. For example, based on such models for tetrahydroquinoline derivatives, new compounds were designed by introducing small hydrophobic and hydrogen-bonding donor groups in specific regions to enhance their inhibitory potency. mdpi.com

Another key principle is the targeted design of molecules to interfere with specific biological pathways implicated in disease. For instance, novel 1,2,3,4-tetrahydroisoquinoline derivatives have been rationally designed as anticancer agents by specifically targeting the NF-κB signaling pathway, which is often dysregulated in cancer. nih.gov

The synthesis of these rationally designed compounds often relies on established chemical reactions such as the Pictet-Spengler or Bischler-Napieralski reactions to construct the core tetrahydroisoquinoline scaffold. nih.govorganic-chemistry.org

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline from reaction mixtures, byproducts, and biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for analysis and purification.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of tetrahydroisoquinolines. nih.gov Reverse-phase (RP) HPLC is a common approach, utilizing stationary phases like C18 to separate compounds based on their hydrophobicity. ucl.ac.uk The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ensure ionization for mass spectrometry detection. ucl.ac.uksielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate multiple components in a mixture. nih.gov Detection is commonly achieved using UV absorbance, with wavelengths around 230 nm or 280 nm being typical for aromatic compounds like tetrahydroisoquinolines. ucl.ac.uk For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for isolating the compound from synthetic reaction mixtures. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) serves as another powerful tool, particularly for volatile and thermally stable derivatives of the compound. While less common than HPLC for non-volatile analogs, GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries. researchgate.net However, derivatization may be necessary to increase the volatility of the analyte. A consideration for GC-MS analysis of related compounds like 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and 1-methyl-TIQ is the potential for sample loss during the solvent evaporation steps required in sample preparation. jsbms.jp

Table 1: Representative HPLC Conditions for Tetrahydroisoquinoline Analysis

Parameter Condition 1 Condition 2
Column ACE 5-C18 300 (4.6 mm × 150 mm) ucl.ac.uk Reversed-phase 5CN-MS (2.0 mm x 150 mm) jsbms.jp
Mobile Phase A: H₂O with 0.1% TFAB: Acetonitrile ucl.ac.uk Methanol and 5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v) jsbms.jp
Flow Rate 1 mL/min ucl.ac.uk 0.2 mL/min jsbms.jp
Detection UV at 280 nm ucl.ac.uk Mass Spectrometry (MS) jsbms.jp

| Mode | Gradient Elution ucl.ac.uk | Isocratic jsbms.jp |

Spectroscopic Characterization in Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR spectra would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons (a singlet typically around 3.8 ppm), the N-methyl group protons (a singlet), and the aliphatic protons of the tetrahydroisoquinoline core at positions 1, 3, and 4, which would appear as multiplets. researchgate.net

¹³C NMR spectra would complement this by showing signals for each unique carbon atom, including the aromatic carbons, the methoxy carbon (around 56 ppm), the N-methyl carbon, and the aliphatic carbons (C1, C3, C4). researchgate.netthieme-connect.com Two-dimensional NMR experiments like HMQC and HMBC can be used to confirm assignments. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition, as well as to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula. acs.org The fragmentation of the tetrahydroisoquinoline core is a key diagnostic feature in mass spectra. jsbms.jpnist.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to aromatic C-H stretching, aliphatic C-H stretching, C-O stretching of the methoxy ether group, and C-N stretching of the tertiary amine. acs.orgnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The presence of the aromatic ring results in characteristic UV absorption maxima, which is the principle behind using UV detectors in HPLC for quantification and detection. ucl.ac.uk

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic proton signals (6.5-7.5 ppm), Methoxy singlet (~3.8 ppm), N-methyl singlet, Aliphatic multiplets for C1, C3, C4 protons.
¹³C NMR Aromatic carbon signals (110-150 ppm), Methoxy carbon signal (~56 ppm), N-methyl carbon signal, Aliphatic carbon signals (C1, C3, C4).
Mass Spec (ESI+) [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₁₁H₁₆NO⁺).
IR (cm⁻¹) ~3050-3000 (Aromatic C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1250 (Aromatic C-O stretch), ~1200 (Aliphatic C-N stretch).

| UV-Vis (in HPLC) | Absorbance maxima typically in the range of 230-280 nm. ucl.ac.uk |

Chiral Analysis of Enantiomers (e.g., Chiral HPLC, Polarimetry)

For derivatives of this compound that are chiral (typically due to substitution at the C1 position), the separation and analysis of enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful and widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs have been shown to be effective for resolving tetrahydroisoquinoline enantiomers:

Polysaccharide-based CSPs: Columns such as Chiralpak AD (amylose-based) and Chiralcel OD (cellulose-based) are highly effective, often superior to other types for this class of compounds. nih.gov

Cyclodextrin-based CSPs: These phases, like Astec Cyclobond, separate enantiomers based on the formation of transient diastereomeric inclusion complexes. nih.govsigmaaldrich.com

Macrocyclic Glycopeptide CSPs: Columns like the Supelco Astec Chirobiotic T are also used for chiral separations of these compounds. ucl.ac.uk

Zwitterionic CSPs: Cinchona alkaloid-based zwitterionic columns, such as Chiralpak ZWIX, have been successfully applied for the enantioseparation of tetrahydroisoquinoline analogs using polar ionic mobile phases. nih.gov

The choice of mobile phase is critical and is optimized for the specific column and analyte. Common mobile phases include mixtures of hexane (B92381) and ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) (DEA). ucl.ac.uknih.gov

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. The specific rotation ([α]D) is a characteristic physical property of an enantiomer and is used to confirm its enantiomeric purity after separation. ucl.ac.uk

Table 3: Chiral HPLC Systems for Tetrahydroisoquinoline Enantiomer Separation

Chiral Stationary Phase (CSP) Type Example Column Typical Mobile Phase Reference
Polysaccharide (Amylose) Diacel Chiralpak AD-H n-hexane:ethanol:diethylamine (80:20:0.01) ucl.ac.uk
Macrocyclic Glycopeptide Supelco Astec Chirobiotic T Methanol (0.2% AcOH, 0.1% TEA) ucl.ac.uk

Quantitative Analysis in Biological Matrices for Research

To understand the disposition of this compound in biological systems for research purposes, highly sensitive and specific quantitative methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological matrices such as blood, plasma, brain, and liver tissue. jsbms.jpnih.gov The method involves several key steps:

Sample Preparation: The analyte is first extracted from the biological matrix to remove interfering substances. This is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). jsbms.jp

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically a reverse-phase column, to separate the analyte from any remaining matrix components.

Mass Spectrometric Detection: The analyte is ionized (usually by ESI) and detected by a tandem mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional selectivity and sensitivity. jsbms.jp

To ensure accuracy and precision, a stable isotope-labeled internal standard (e.g., a deuterated analog) is often added to the sample at the beginning of the preparation process. jsbms.jp Method validation typically includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and recovery. jsbms.jpresearchgate.net

An alternative approach involves HPLC with fluorescence detection . This method requires derivatizing the analyte with a fluorescent labeling reagent to form a highly fluorescent product, which can then be detected with high sensitivity. nih.gov

Table 4: Example Parameters for Quantitative Analysis of Tetrahydroisoquinolines by LC-MS/MS

Parameter Description Example Value Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS jsbms.jp
Sample Matrix Rat brain and liver homogenates - jsbms.jp
Extraction Solid-Phase Extraction (SPE) - jsbms.jp
Internal Standard Deuterated analog (e.g., 1-MeTIQ-d4) - jsbms.jp
Detection Mode Multiple Reaction Monitoring (MRM) - jsbms.jp
Lower Limit of Detection For related compounds (TIQ) 0.10 ng/mL jsbms.jp

| Recovery | For related compounds (TIQ) | >93.2% | jsbms.jp |


Theoretical and Computational Studies of 5 Methoxy 2 Methyl 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations and Molecular Conformation Analysis

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules, providing insights into their stability and reactivity. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system, computational studies using methods like Density Functional Theory (DFT) have been performed to analyze its conformational landscape. researchgate.net

These analyses reveal that the THIQ structure is not planar. The conformational search typically yields several low-energy structures. Studies have shown that the global minimum energy conformation is highly dependent on the calculation method and basis set used. researchgate.net The most stable conformers are generally found to be twisted, with two close-lying low-energy forms: one with the N-H bond in an axial position and another with it in an equatorial position. researchgate.net The energy difference between these conformers is typically very small. researchgate.net The computed potential energy surfaces for the parent THIQ molecule show the existence of three inequivalent minima and their corresponding transition states in the ground state (S0). researchgate.net

For 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, similar principles apply. The presence of the methoxy (B1213986) group at the C5 position and the methyl group on the nitrogen atom will influence the conformational preferences. These substituents will affect the molecule's steric and electronic properties, leading to specific low-energy conformations that dictate how the molecule can interact with biological macromolecules.

Table 1: Summary of Conformational Analysis Findings for the Tetrahydroisoquinoline (THIQ) Scaffold

Computational Method Key Finding Reference
Density Functional Theory (DFT) The most stable conformers are twisted structures. researchgate.net
Ab-initio Calculations Global minimum can be either an axial or equatorial N-H conformer, with very small energy differences. researchgate.net

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. This method has been widely applied to libraries of THIQ-containing compounds to identify potential inhibitors for various targets. For instance, in a study aimed at discovering antagonists for the CD44 receptor, a known cancer therapy target, a large library of THQ-containing molecules was docked into a specific subdomain of the protein's hyaluronic acid-binding domain (CD44HAbd). mdpi.comrug.nl This process helps to filter and prioritize compounds that are most likely to bind effectively.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. Following docking, MD simulations are run to assess the stability of the predicted binding pose and to characterize the detailed intermolecular interactions. In the CD44 antagonist design study, MD simulations confirmed that the top-scoring THIQ derivatives formed stable interactions within the binding pocket, stabilizing the protein's conformational dynamics. rug.nl Per-residue energy decomposition analysis can further pinpoint the key amino acid residues that contribute most significantly to the binding energy. rug.nl For the THIQ scaffold binding to CD44HAbd, key interactions were observed with residues such as Asn29, Glu41, Gly44, Arg45, and Arg82. mdpi.com

Table 2: Example of Biological Targets Studied with THIQ Derivatives Using Molecular Docking

Biological Target Therapeutic Area Key Interacting Residues (Example) Reference
CD44 Receptor Cancer Asn29, Glu41, Arg45, Arg82 mdpi.com
Matrix Metalloproteinases (MMPs) Cancer Not specified nih.gov
Lanosterol 14α-demethylase Antifungal Heme group mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

For tetrahydroquinoline derivatives, 3D-QSAR studies have been successfully performed to guide the design of potent inhibitors. mdpi.com In a study targeting Lysine-specific demethylase 1 (LSD1), an important enzyme in cancer research, 3D-QSAR models were built using a set of 40 tetrahydroquinoline inhibitors. mdpi.com Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were used. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease biological activity.

The statistical quality of the QSAR models is critical. Key parameters include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). A q² > 0.5 indicates good internal predictive ability, while an R²pred > 0.6 suggests good external predictive power. mdpi.com The models developed for the LSD1 inhibitors showed excellent statistical significance, with a CoMFA q² of 0.778 and a CoMSIA q² of 0.764, indicating robust and predictive models. mdpi.com

By analyzing the resulting contour maps, researchers can make rational modifications to the lead structure. For example, the maps might indicate that adding a bulky, electron-withdrawing group at a specific position will enhance binding and, therefore, inhibitory activity. This approach was used to design novel tetrahydroquinoline derivatives with potentially improved performance as LSD1 inhibitors. mdpi.com

Table 3: Statistical Results of a 3D-QSAR Study on Tetrahydroquinoline-based LSD1 Inhibitors

Model q² (Cross-validated r²) R² (Non-cross-validated r²) R²pred (External validation) F-value Reference
CoMFA 0.778 0.963 0.709 151.795 mdpi.com

Cheminformatics Approaches for Library Design

Cheminformatics combines computer and information science to address problems in chemistry. One of its key applications in drug discovery is the design and analysis of large chemical libraries for screening.

For the tetrahydroisoquinoline scaffold, cheminformatics approaches are used to create large, diverse virtual libraries of derivatives that can be screened computationally before any resource-intensive synthesis is undertaken. A prominent example is the use of computational combinatorial chemistry (CCC) to generate a virtual library of over 168,000 molecules containing the THIQ motif. mdpi.comrug.nl

The process begins with a set of defined building blocks—in this case, substituted THIQs, aldehydes, and isocyanides—which are computationally combined to enumerate all possible products. mdpi.com This vast virtual library is then subjected to a series of computational filters. A common first step is to apply pharmacophore matching. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. By comparing the conformers of each molecule in the library to a pharmacophore model derived from known active compounds, the library can be rapidly triaged. In the CD44 antagonist study, only about 0.01% of the initial library matched the key features of the pharmacophore and were selected for further analysis by molecular docking. rug.nl

This hierarchical approach—from library enumeration to pharmacophore filtering and finally to docking and MD simulations—is a highly efficient strategy for navigating the vastness of chemical space to identify promising lead candidates for drug development. mdpi.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Methodologies

While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions provide foundational routes to the THIQ skeleton, future efforts should focus on strategies that offer greater efficiency, stereocontrol, and molecular diversity. rsc.org The development of catalytic asymmetric methods is paramount for producing enantiomerically pure compounds, which is often crucial for pharmacological selectivity. rsc.orgarmchemfront.com

Key areas for future synthetic research include:

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium or iridium complexes, in asymmetric hydrogenation or transfer hydrogenation reactions can provide direct access to enantiopure THIQs from their dihydroisoquinoline precursors. mdpi.comacs.org Organocatalysis, employing small organic molecules like proline, represents a cost-effective and environmentally benign alternative for asymmetric synthesis. armchemfront.com

De Novo Synthesis Routes: Innovative strategies that build the ring system from acyclic precursors are highly valuable. One such approach involves the oxidative ring opening of substituted indene (B144670) derivatives to form dicarbonyl intermediates, followed by a double reductive amination with methylamine (B109427) to construct the 5-methoxy-substituted THIQ core. core.ac.ukthieme.de This method allows for significant variation in substitution patterns.

C-H Insertion Reactions: The direct formation of the THIQ ring through rhodium-catalyzed intramolecular C-H insertion of donor/donor carbenes is a cutting-edge methodology. semanticscholar.org Adapting this technique to suitable precursors could provide a highly efficient and atom-economical route to 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. semanticscholar.org

Flow Chemistry: Implementing synthetic routes under continuous flow conditions can enhance reaction efficiency, safety, and scalability. Asymmetric hydrogenation protocols, for instance, are well-suited for flow chemistry, allowing for gram-scale production of chiral THIQs with excellent reproducibility. nih.gov

Table 1: Potential Novel Synthetic Methodologies
Synthetic StrategyKey FeaturesPotential Advantages for Target CompoundReference
Catalytic Asymmetric HydrogenationUse of chiral transition-metal catalysts (e.g., Ir, Rh) for stereoselective reduction of a dihydroisoquinoline precursor.Direct access to specific enantiomers; high enantioselectivity (ee). mdpi.comnih.gov
Oxidative Ring Opening/Reductive AminationStarts from substituted indenes, involving C=C bond cleavage and subsequent ring closure with an amine.A de novo route allowing for diverse substitution on the aromatic ring. core.ac.ukthieme.de
Intramolecular C–H InsertionUtilizes donor/donor carbenes and a rhodium catalyst to form the heterocyclic ring.High atom economy and efficiency; avoids pre-functionalized starting materials. semanticscholar.org
Benzotriazole-Assisted SynthesisBenzotriazole acts as a synthetic auxiliary to facilitate intramolecular Friedel-Crafts cyclization.High yields and simple procedures, effective even with electron-withdrawing groups. cdu.edu.au

Elucidation of Undiscovered Mechanistic Pathways

The precise biological mechanisms of action for this compound are largely uncharacterized. Future research must move beyond simple binding assays to a more integrated understanding of its pharmacological and metabolic pathways.

Metabolic Profiling: A critical unexplored area is the metabolic fate of the compound in biological systems. Studies using liver microsomes or in vivo models are needed to identify Phase I (e.g., O-demethylation, hydroxylation) and Phase II (e.g., glucuronidation) metabolites. Understanding its metabolism is essential for interpreting its pharmacokinetic and pharmacodynamic profiles.

Biosynthetic Origins: Some simple THIQs are known to be formed endogenously in mammals through the condensation of biogenic amines with aldehydes, a process catalyzed by enzymes like norcoclaurine synthase (NCS). researchgate.netnih.gov It is crucial to investigate whether this compound or its N-demethylated precursor could be formed endogenously, which would have significant physiological implications.

Receptor Kinetics and Functional Selectivity: Beyond identifying binding targets, future studies should focus on the kinetics of receptor binding (association and dissociation rates) and functional selectivity (biased agonism). It is important to determine if the compound acts as an agonist, antagonist, or allosteric modulator and whether it preferentially activates certain downstream signaling pathways over others at a given G-protein coupled receptor (GPCR).

Table 2: Proposed Studies for Mechanistic Elucidation
Area of InvestigationProposed Experimental ApproachKey Questions to AddressReference
MetabolismIn vitro incubation with liver microsomes followed by LC-MS/MS analysis; in vivo studies in animal models with urine/plasma analysis.What are the major metabolites? Which CYP450 enzymes are involved? nih.gov
Endogenous FormationIncubation of potential precursors (e.g., 5-methoxytryptamine, methylamine) with brain homogenates or purified enzymes (e.g., NCS).Can this compound be synthesized in mammalian tissue? researchgate.netnih.gov
Receptor PharmacologyRadioligand binding kinetic assays; functional assays measuring second messengers (e.g., cAMP, calcium flux) and protein recruitment (e.g., β-arrestin).What are the on/off rates at its target receptors? Does it exhibit biased agonism? nih.gov

Development of Advanced Analytical Probes

To fully investigate the in vivo behavior and cellular targets of this compound, the development of specialized analytical probes is essential. Such tools would enable direct visualization and quantification of the compound's distribution and target engagement in complex biological environments. nih.gov

Radiolabeled Ligands for PET/SPECT Imaging: Synthesizing analogs labeled with positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting isotopes would allow for non-invasive in vivo imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). This would enable real-time tracking of the compound's brain penetration, regional distribution, and binding to specific target sites. The conjugation of a DOTA chelator to a THIQ scaffold to create a Gallium-68 labeled PET tracer for the CXCR4 receptor serves as a successful template for this approach. nih.govkuleuven.be

Fluorescent Probes: The design of fluorescently tagged derivatives could serve as powerful tools for cellular imaging. nih.gov By attaching a fluorophore to a position on the molecule that does not interfere with its biological activity, these probes would allow for visualization of its subcellular localization, receptor trafficking, and interaction with target proteins using techniques like confocal microscopy and flow cytometry. columbia.edugoettingen-research-online.de

Microfabricated Sampling Probes: The use of advanced, miniaturized sampling probes (70-85 µm wide) allows for in vivo monitoring of neurotransmitters and other molecules in discrete brain regions of live animals with minimal tissue disruption. acs.org Developing analytical methods to detect this compound in samples collected by these probes would provide invaluable data on its pharmacokinetics within the central nervous system. acs.org

Table 3: Future Analytical Probe Development
Probe TypeTechnologyPrimary ApplicationReference
RadiotracerPositron Emission Tomography (PET)Non-invasive in vivo imaging of brain distribution and target occupancy. nih.govkuleuven.be
Fluorescent LigandConfocal Microscopy / Flow CytometryVisualization of subcellular localization and protein interactions in vitro. nih.govcolumbia.edunih.gov
Affinity Chromatography MatrixImmobilized ligandIdentification of novel binding proteins and molecular targets from cell lysates.N/A

Exploration of Structure-Activity Relationships in New Biological Target Families

While initial interest in THIQ compounds often centers on monoamine systems, the scaffold's versatility suggests it may interact with a much broader range of biological targets. Future research should systematically explore the structure-activity relationships (SAR) of this compound derivatives against new and unconventional target families. nuph.edu.ua

Ion Channels: Certain bis(tetrahydroisoquinoline) alkaloids have been identified as ligands for small conductance calcium-activated potassium (SK) channels. nih.gov This suggests that monomeric THIQs like this compound could be modified to target various ion channels, including potassium, sodium, or calcium channels, which are critical in neuronal excitability and cardiovascular function.

Nuclear Receptors: The nuclear receptors Rev-erbα and Rev-erbβ, which are key regulators of circadian rhythm and metabolism, have been successfully targeted by synthetic THIQ agonists. researchgate.net This precedent indicates that the 5-methoxy-2-methyl substituted scaffold could be a promising starting point for developing novel modulators of these and other nuclear receptors.

Sigma Receptors: The sigma-1 and sigma-2 receptors are unique binding sites implicated in cell signaling and cancer biology. SAR studies have shown that electron-donating groups, such as a methoxy (B1213986) group, on related benzamide-isoquinoline derivatives can dramatically increase affinity and selectivity for the sigma-2 receptor. nih.gov This makes the 5-methoxy moiety a feature of high interest for developing selective sigma receptor ligands.

Enzymes and Other Proteins: The THIQ scaffold has been successfully used to design inhibitors of enzymes and protein-protein interactions, such as microtubule assembly. nih.gov Systematic screening and rational design could uncover interactions with other enzyme classes (e.g., kinases, phosphodiesterases) or structural proteins.

Table 4: Proposed SAR Exploration in New Target Families
Target FamilyRationaleProposed ModificationsReference
Ion Channels (e.g., SK channels)Structural similarity to known THIQ-based channel ligands.Varying substituents at C1 and C4; altering aromatic substitution. nih.gov
Nuclear Receptors (e.g., Rev-erbα)Known THIQ agonists for Rev-erbα exist.Addition of lipophilic side chains at the nitrogen or C1 position. researchgate.net
Sigma ReceptorsThe 5-methoxy group is an electron-donating feature known to enhance σ2 affinity in similar scaffolds.Systematic placement of additional electron-donating/withdrawing groups on the aromatic ring. nih.gov
Microtubule AssemblyTHIQ derivatives have shown potent microtubule disruption activity.Linkage of the THIQ core to motifs known to bind the colchicine (B1669291) site of tubulin. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, and what are their critical reaction parameters?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehyde derivatives and methyl-containing amines. For example:
  • Cyclodehydration : Condensation of 4-methoxyphenylacetic acid with β-(3,4-dimethoxyphenyl)-ethylamine, followed by cyclization using methanesulfonic acid, yields intermediates that can be reduced (e.g., with NaBH₄) to produce tetrahydroisoquinoline derivatives .
  • Process Optimization : Improved yields (up to 80.8%) are achieved by optimizing reaction steps, including acetylation, cyclization temperature (e.g., 80–100°C), and purification via column chromatography .
  • Critical Parameters : Catalyst choice (e.g., methanesulfonic acid vs. POCl₃), reaction time (6–12 hours), and stoichiometric ratios of precursors significantly impact yield and purity .

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Methodological Answer :
  • By-product Mitigation : Use scavengers (e.g., molecular sieves) to absorb water during cyclization, reducing hydrolysis side reactions .
  • Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate mixtures) to separate intermediates from unreacted starting materials .
  • Analytical Validation : Confirm purity via HPLC (C18 columns, UV detection) and structural fidelity using ¹H/¹³C NMR (e.g., δ 2.6–3.1 ppm for methyl groups) .

Advanced Research Questions

Q. What mechanisms underlie the neurotoxic potential of this compound derivatives, and how can conflicting data in literature be resolved?

  • Methodological Answer : Structural analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induce Parkinsonism via mitochondrial Complex I inhibition in dopaminergic neurons . However, derivatives such as CKD712 (a tetrahydroisoquinoline with a naphthylmethyl group) exhibit therapeutic effects (e.g., wound healing) via AMPK/HO-1 pathways . To resolve contradictions:
  • Structural Analysis : Compare substituent positions (e.g., methoxy at C5 vs. C7) using molecular docking to predict target affinity.
  • Model Systems : Use differentiated SH-SY5Y cells or in vivo Parkinson’s models to assess neurotoxicity, contrasting with wound-healing assays in fibroblasts .

Q. How does this compound influence the AMPK/HO-1 pathway in dermal fibroblasts, and what experimental approaches validate this interaction?

  • Methodological Answer : Studies on CKD712, a structural analog, show that tetrahydroisoquinolines activate AMPKα1, inducing HO-1 expression and VEGF production. Key methods include:
  • siRNA Knockdown : Transfect cells with siAMPKα1 or siHO-1 to abolish VEGF upregulation (confirmed via Western blot) .
  • Pharmacological Inhibition : Use compound C (AMPK inhibitor) or SnPPIX (HO-1 inhibitor) to block pathway activation .
  • Time-Dose Experiments : Treat fibroblasts with 1–10 µM compound for 12–24 hours, measuring VEGF via ELISA and HO-1 via qPCR .

Q. What analytical techniques are critical for characterizing synthetic intermediates and by-products of this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy groups) and FT-IR (C-O stretch at ~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) identifies molecular ions (e.g., [M+H]⁺ at m/z 192.1) and fragments .
  • Chromatography : UPLC-PDA (λ = 254 nm) with C18 columns resolves regioisomeric by-products .

Q. How can in vitro wound healing assays (e.g., scratch tests) be standardized to assess the efficacy of tetrahydroisoquinoline derivatives?

  • Methodological Answer :
  • Scratch Assay Protocol : Seed human dermal fibroblasts (HDFs) in 6-well plates, create scratches using 200 µL pipette tips, and treat with 1–10 µM compound. Mitomycin C (1 µg/mL) prevents proliferation bias .
  • Quantification : Measure wound closure at 0, 12, and 24 hours using ImageJ software. Normalize data to controls (e.g., saline-treated cells) .

Q. What strategies mitigate the risk of off-target effects when studying tetrahydroisoquinoline derivatives in complex biological systems?

  • Methodological Answer :
  • Dose-Response Curves : Establish EC₅₀ values (e.g., 5 µM for VEGF induction) to avoid non-specific effects at high concentrations .
  • Multi-Omics Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify unintended pathway modulation .
  • Negative Controls : Use enantiomers (e.g., R-CKD712) or structurally inert analogs to confirm stereospecificity .

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Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

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